molecular formula C16H16N4O3 B5129296 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine

Cat. No.: B5129296
M. Wt: 312.32 g/mol
InChI Key: IOIDOVGMJUIFIU-UHFFFAOYSA-N
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Description

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine is an organic compound characterized by the presence of a diazenyl group (–N=N–) linking a nitrophenyl group to a phenyl group, which is further connected to a morpholine ring. This compound is notable for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-aminophenylmorpholine under alkaline conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-{4-[(2-aminophenyl)diazenyl]phenyl}morpholine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Cleavage products such as nitrophenols and morpholine derivatives.

Scientific Research Applications

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism by which 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine exerts its effects involves the interaction of the azo group with biological molecules. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets and pathways involved include binding to proteins and nucleic acids, potentially affecting cellular processes such as enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2-nitrophenyl)diazenyl]phenol}: Similar structure but with a hydroxyl group instead of a morpholine ring.

    4-{4-[(2-nitrophenyl)diazenyl]aniline}: Contains an amino group instead of a morpholine ring.

Uniqueness

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its analogs. The morpholine ring enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it more versatile in various applications.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(2-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-20(22)16-4-2-1-3-15(16)18-17-13-5-7-14(8-6-13)19-9-11-23-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIDOVGMJUIFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038777
Record name Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328022-37-3
Record name Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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